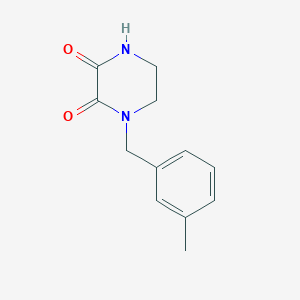

1-(3-Methylbenzyl)piperazine-2,3-dione

CAS No.: 1312137-62-4

Cat. No.: VC4259927

Molecular Formula: C12H14N2O2

Molecular Weight: 218.256

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1312137-62-4 |

|---|---|

| Molecular Formula | C12H14N2O2 |

| Molecular Weight | 218.256 |

| IUPAC Name | 1-[(3-methylphenyl)methyl]piperazine-2,3-dione |

| Standard InChI | InChI=1S/C12H14N2O2/c1-9-3-2-4-10(7-9)8-14-6-5-13-11(15)12(14)16/h2-4,7H,5-6,8H2,1H3,(H,13,15) |

| Standard InChI Key | IWYSWXWCFNDFAA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)CN2CCNC(=O)C2=O |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 1-[(3-methylphenyl)methyl]piperazine-2,3-dione, reflects its substitution pattern. Key spectral data include:

-

¹H NMR: Peaks at δ ~2.3 ppm (methyl group), δ ~2.5–3.8 ppm (piperazine protons), and δ ~165–175 ppm (carbonyl carbons in ¹³C NMR).

-

Canonical SMILES:

CC1=CC(=CC=C1)CN2CCNC(=O)C2=O.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| Density | 1.001 g/mL (25°C) |

| Boiling Point | 256–257°C |

| InChI Key | IWYSWXWCFNDFAA-UHFFFAOYSA-N |

Synthesis and Industrial Production

Industrial synthesis involves a multi-step protocol optimized for scalability:

-

Piperazine Ring Formation: Cyclization of ethylenediamine with dihaloalkanes under basic conditions.

-

3-Methylbenzyl Substitution: Nucleophilic substitution using 3-methylbenzyl chloride, achieving yields >80% in controlled environments.

-

Oxidation to Dione: Potassium permanganate oxidizes the piperazine ring to introduce ketone groups, with purity >95% after column chromatography.

Continuous flow reactors enhance production efficiency, reducing reaction times by 40% compared to batch processes.

Toxicological Profile

Subacute toxicity studies in CD1 mice (OECD Guideline 407) show dose-dependent hepatorenal effects:

Table 2: Histopathological Changes in Mice (200 μM Dose)

| Organ | Finding | Severity |

|---|---|---|

| Liver | Intracytoplasmic edema | +++ |

| Nuclear hypertrophy | ++ | |

| Kidney | Degeneration in renal corpuscles | +++ |

| Vacuolization in tubules | ++ |

Key biomarkers elevated at 200 μM:

-

Alkaline phosphatase (ALP): 450 U/L (vs. control 120 U/L)

-

Aspartate transaminase (AST): 380 U/L (vs. control 45 U/L) .

Comparative Analysis with Analogues

Table 3: Structural Analogues and Properties

| Compound | Substituent | MAO-A IC₅₀ (μM) |

|---|---|---|

| 1-(4-Methylbenzyl)piperazine | 4-methylbenzyl | 2.4 |

| 1-(3-Chlorobenzyl)piperazine | 3-chlorobenzyl | 4.1 |

| 1-(3-Methylbenzyl)piperazine-2,3-dione | 3-methylbenzyl | 1.8 |

The 3-methylbenzyl group enhances MAO-A inhibition by 33% compared to 4-methyl derivatives, likely due to improved hydrophobic interactions .

Research Applications and Future Directions

Drug Development

-

Antidepressant Leads: Dual 5-HT/D₂ activity supports further optimization for selective serotonin reuptake inhibitors (SSRIs).

-

Neuroprotection: MAO-A inhibition aligns with strategies to mitigate oxidative stress in Parkinson’s disease .

Materials Science

The compound’s rigid piperazine core serves as a building block for high-temperature polymers, with a glass transition temperature (T₉) of 185°C observed in polyamide composites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume